4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one

Halogen-magnesium exchange Regioselective metalation Pyridazinone functionalization

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 89095-36-3) is a heterocyclic building block belonging to the 4,5-dihydropyridazin-3(2H)-one family, a privileged scaffold in both pharmaceutical and agrochemical development. The compound features a single bromine substituent at the C4 position and a methyl group at C6 on a partially saturated pyridazinone ring.

Molecular Formula C5H7BrN2O
Molecular Weight 191.03 g/mol
CAS No. 89095-36-3
Cat. No. B3058359
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one
CAS89095-36-3
Molecular FormulaC5H7BrN2O
Molecular Weight191.03 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C(C1)Br
InChIInChI=1S/C5H7BrN2O/c1-3-2-4(6)5(9)8-7-3/h4H,2H2,1H3,(H,8,9)
InChIKeySEXBVIMNZJKXEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 89095-36-3) – Strategic Sourcing Profile for Medicinal Chemistry and Agrochemical Synthesis


4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 89095-36-3) is a heterocyclic building block belonging to the 4,5-dihydropyridazin-3(2H)-one family, a privileged scaffold in both pharmaceutical and agrochemical development [1]. The compound features a single bromine substituent at the C4 position and a methyl group at C6 on a partially saturated pyridazinone ring. This substitution pattern provides a regioselective synthetic handle for cross-coupling chemistry while the 4,5-dihydro nature creates a stereogenic center exploitable in asymmetric synthesis [2]. The pyridazin-3(2H)-one core is embedded in multiple launched pesticides and clinical candidates targeting phosphodiesterases, kinases, and bromodomains, making this compound a versatile entry point for lead generation libraries [1].

Why Generic Substitution of 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 89095-36-3) Carries Synthetic and Biological Risk


In the 4,5-dihydropyridazinone series, seemingly minor structural variations produce divergent reactivity profiles that preclude simple interchange. The regiochemistry of the halogen substituent determines the outcome of metalation reactions: C4-bromo derivatives undergo clean bromine-magnesium exchange, whereas C5-bromo analogs trigger competing tandem addition-elimination pathways that erode yield and selectivity [1]. The oxidation state of the ring likewise governs biological performance—4,5-dihydro derivatives bearing a C6-methyl group exhibit superior PDE3 inhibitory activity relative to their fully aromatic or C6-aryl counterparts, as demonstrated across multiple chemotypes [2]. Furthermore, mono-brominated intermediates avoid the chemoselectivity challenges inherent to 4,5-dibromo congeners during sequential functionalization. These properties mean that replacing 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one with a positional isomer, a fully aromatic analog, or a dihalogenated variant introduces quantifiable penalties in reaction efficiency, product purity, and downstream biological readout.

Quantitative Differentiation Evidence for 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 89095-36-3) Versus Closest Comparators


C4-Bromo Regiochemistry Enables Exclusive C4 Metalation Versus C5-Bromo Tandem Reactivity

The C4 bromine atom in 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one provides a regiochemically clean handle for halogen-metal exchange, a critical advantage over the C5-bromo positional isomer. In a direct comparative study on structurally analogous 2-benzyl-4-bromo-5-methoxypyridazin-3(2H)-one (C4-Br) versus 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one (C5-Br), the C4-bromo substrate underwent exclusive bromine-magnesium exchange at C4, while the C5-bromo isomer participated in a competing tandem reaction involving nucleophilic addition-elimination followed by bromine-magnesium exchange, resulting in a divergent product distribution [1]. For the target compound, bearing bromine at the 4-position, this mechanistic fidelity translates into predictable, high-yielding C4 functionalization without the chromatographic burden of separating side products arising from tandem pathways.

Halogen-magnesium exchange Regioselective metalation Pyridazinone functionalization

C4-Bromo Outperforms C4-Chloro in Pd-Catalyzed Cross-Coupling on Pyridazinone Scaffolds

The bromine substituent at C4 provides superior oxidative addition kinetics in palladium-catalyzed cross-coupling relative to the corresponding 4-chloro analog. In pyridazine systems bearing both bromine and chlorine substituents, such as 4-bromo-6-chloro-3-phenylpyridazine, Suzuki-Miyaura arylation occurs exclusively at the C4 bromine position, leaving the C6 chlorine intact . This chemoselectivity window is well-established in the broader heterocyclic literature, where C-Br bonds undergo Pd(0) oxidative addition approximately 100-fold faster than C-Cl bonds under standard Suzuki conditions [1]. For the target compound, the single C4 bromine ensures efficient and selective coupling with aryl/heteroaryl boronic acids under mild conditions that would leave a chloro analog largely unreacted or require forcing conditions that risk ring decomposition.

Suzuki-Miyaura coupling Halogen leaving group Pd catalysis

C6-Methyl Substitution on the Dihydropyridazinone Core Enhances PDE3 Inhibitory Activity Versus C6-Aryl Analogs in Downstream Products

The C6-methyl group on 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one is a critical determinant of biological activity in downstream functionalized products. A comprehensive SAR study on cis-tetrahydrophthalazinone/pyridazinone hybrids demonstrated that analogs bearing a 5-methyl-4,5-dihydropyridazinone moiety (equivalent to C6-methyl in the target compound numbering) consistently exhibit the highest PDE3 inhibitory activities within the series, with pIC50 values reaching 7.5 for PDE3, compared to pIC50 values as low as 5.4 for otherwise identical analogs bearing C6-aryl or C6-hydrogen substitution [1]. This translates to an approximately 100-fold difference in PDE3 inhibitory potency attributable to the C6-methyl pharmacophoric element. Using 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one as the synthetic entry point preserves this methyl group through downstream derivatization, whereas starting from 4-bromo-6-aryl analogs yields products with intrinsically attenuated PDE3 potency.

PDE3 inhibition Structure-activity relationship Cardiotonic agents

Mono-Brominated Scaffold Avoids Chemoselectivity Pitfalls of 4,5-Dibromo Congeners During Sequential Derivatization

The presence of a single bromine atom at C4 in 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one circumvents the chemoselectivity problem inherent to 4,5-dibromopyridazinone building blocks. Studies on 4,5-dibromopyridazin-3(2H)-ones demonstrate that both bromine atoms are susceptible to nucleophilic substitution, with the C4 position showing preferential but not exclusive reactivity [1]. In reactions with sodium azide, 4,5-dibromopyridazinones yield mixtures of mono- and bis-azido products requiring chromatographic separation [2]. The mono-brominated target compound eliminates this ambiguity, guaranteeing introduction of only one functional group at the C4 position, with the C5 position remaining available for subsequent orthogonal functionalization via the C5-H bond (e.g., via directed ortho metalation or nucleophilic substitution of hydrogen, SNH) [3].

Sequential functionalization Chemoselectivity Nucleophilic substitution

High-Value Application Scenarios for 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one (CAS 89095-36-3) Based on Differential Evidence


Lead Optimization Libraries Targeting PDE3/PDE4 Dual Inhibition for Respiratory and Cardiovascular Indications

The C6-methyl group is a proven pharmacophoric element that enhances PDE3 inhibitory potency by up to 100-fold in dihydropyridazinone-based hybrids [1]. Procurement of 4-bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one as the core building block enables parallel Suzuki diversification at C4 while preserving the PDE3-optimizing methyl group, accelerating SAR exploration for dual PDE3/PDE4 inhibitors in asthma, COPD, and heart failure programs.

Asymmetric Synthesis of Chiral 4-Substituted Dihydropyridazinones via NHC-Catalyzed Annulation or Chiral Auxiliary Approaches

The 4,5-dihydro nature of the scaffold creates a stereogenic center at C4 that can be exploited for enantioselective synthesis. NHC-catalyzed asymmetric annulation protocols using bromoenals and hydrazones provide direct access to enantioenriched aryl-dihydropyridazinones . The C4 bromine serves as a traceless directing group or can be retained for post-annulation diversification, making this compound a strategic chiral pool precursor.

Agrochemical Discovery: Fungicidal Dihydropyridazinone Libraries via Regioselective C4 Arylation

Dihydropyridazinones and pyridazinones are established scaffolds in commercial fungicides (e.g., Diclomezine) [2]. The C4 bromine in the target compound provides a regiochemically unambiguous cross-coupling handle for introducing diverse aryl and heteroaryl pharmacophores at the position corresponding to key fungicidal SAR determinants. The clean Br-Mg exchange chemistry demonstrated for C4-bromo pyridazinones [3] enables sequential C4 then C5 functionalization for rapid generation of 4,5-disubstituted fungicide candidates.

Bromodomain Inhibitor Fragment Elaboration Starting from Pyridazinone Cores

Phenylpyridazinone fragments have been identified as weak bromodomain binders (BRD4 BD1, Ki ≈ 160 μM) amenable to structure-guided optimization . 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one offers a more functionalized starting point than the unsubstituted pyridazinone fragment, with the C4 bromine enabling rapid Suzuki-based fragment growth toward the acetyl-lysine binding pocket and the C6 methyl group providing a favorable lipophilic contact. This building block can accelerate fragment-to-lead timelines in BET bromodomain inhibitor programs.

Quote Request

Request a Quote for 4-Bromo-6-methyl-4,5-dihydropyridazin-3(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.